molecular formula C19H13Cl4NO B14749164 3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone

3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone

Cat. No.: B14749164
M. Wt: 413.1 g/mol
InChI Key: GJPXGFGIFQWUOC-FUJGBLOQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone typically involves the acid-catalyzed condensation of 4-piperidone with substituted aryl aldehydes. The reaction proceeds through the formation of intermediate 3,5-bis(benzylidene)-4-piperidones, which are then acylated with dichloroacetyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the induction of apoptosis in cancer cells. It induces the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspase-3/7. This results in cell cycle alteration and DNA fragmentation, ultimately causing cell death via the intrinsic apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(3,4-dichlorobenzylidene)-4-piperidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis through ROS accumulation and mitochondrial depolarization sets it apart from other similar compounds .

Properties

Molecular Formula

C19H13Cl4NO

Molecular Weight

413.1 g/mol

IUPAC Name

(3Z,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one

InChI

InChI=1S/C19H13Cl4NO/c20-15-3-1-11(7-17(15)22)5-13-9-24-10-14(19(13)25)6-12-2-4-16(21)18(23)8-12/h1-8,24H,9-10H2/b13-5-,14-6+

InChI Key

GJPXGFGIFQWUOC-FUJGBLOQSA-N

Isomeric SMILES

C1/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/CN1

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1

Origin of Product

United States

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